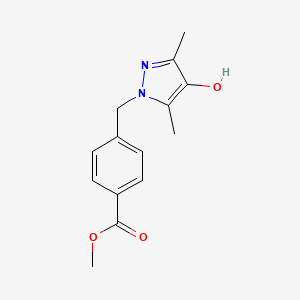

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate

Description

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a substituted pyrazole moiety. Its structure comprises a methyl ester group at the para-position of the benzene ring, connected via a methylene bridge to a 4-hydroxy-3,5-dimethylpyrazole ring.

Characterization typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Properties

IUPAC Name |

methyl 4-[(4-hydroxy-3,5-dimethylpyrazol-1-yl)methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9-13(17)10(2)16(15-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7,17H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGKGNZWQLVRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution Reactions: The hydroxy and dimethyl groups are introduced through substitution reactions, often using reagents like methyl iodide and sodium hydroxide.

Esterification: The benzoic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of 4-(4-oxo-3,5-dimethylpyrazol-1-ylmethyl)-benzoic acid methyl ester.

Reduction: Formation of 4-(4-hydroxy-3,5-dimethylpyrazol-1-ylmethyl)-benzoic acid.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit anticancer properties. Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in preclinical models. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This property highlights its potential use in treating conditions such as arthritis and other inflammatory disorders .

Neuroprotective Effects

Recent investigations have pointed to the neuroprotective effects of pyrazole derivatives, including methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate. It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Pesticidal Activity

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has been evaluated for its pesticidal properties. Studies reveal that it exhibits insecticidal activity against various agricultural pests, making it a candidate for developing new pesticides that are less harmful to non-target organisms .

Herbicidal Potential

The compound has also shown promise as a herbicide. Research demonstrates that it can inhibit the growth of certain weed species without affecting crop plants. This selectivity could lead to safer herbicide formulations that minimize environmental impact .

Materials Science

Polymer Additives

In materials science, methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate can be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in packaging and construction materials .

Nanomaterials Development

The compound is being explored for its role in synthesizing nanomaterials. Its unique chemical structure allows for functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes and receptors involved in oxidative stress and apoptosis.

Pathways Involved: It can activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate becomes evident when compared to its analogs. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in the substituents on the pyrazole ring or the benzene ester group.

Notes:

- Similarity Score : Calculated based on structural and functional group alignment (e.g., halogen vs. hydroxy groups) .

- Halogenated Derivatives: Bromo- and chloro-substituted analogs exhibit higher molecular weights and may display altered reactivity (e.g., susceptibility to nucleophilic substitution) .

Biological Activity

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate, a compound featuring a pyrazole moiety, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Research indicates that the biological activity of Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The pyrazole ring contributes to its ability to modulate these interactions effectively.

Biological Activities

1. Antioxidant Activity

Several studies have shown that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage in various diseases.

2. Anti-inflammatory Effects

Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies indicate that the compound possesses antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes.

Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines, the compound was tested for its ability to mitigate oxidative stress induced by hydrogen peroxide. Results indicated a dose-dependent reduction in reactive oxygen species (ROS), confirming its role as an effective antioxidant.

Study 2: Anti-inflammatory Response

A recent animal study evaluated the anti-inflammatory effects of Methyl 4-((4-hydroxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoate in a model of induced arthritis. The treated group showed a significant decrease in paw swelling and inflammatory markers compared to the control group, highlighting its therapeutic potential in inflammatory conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.